Cinnoline, 4-azido-, 1-oxide
Description
Contextual Significance of the Cinnoline (B1195905) Core in Organic Synthesis
Cinnoline, an aromatic heterocyclic compound with the formula C₈H₆N₂, consists of a benzene (B151609) ring fused to a pyridazine (B1198779) ring. ontosight.aiwikipedia.org This bicyclic system is isomeric with other significant heterocycles like quinoxaline, phthalazine, and quinazoline. wikipedia.org First synthesized by Von Richter in 1883, the cinnoline nucleus has become a valuable building block in organic synthesis. ijper.orgijbpas.com
The inherent chemical properties of the cinnoline core, including its electron-deficient nature, make it a versatile platform for the development of a wide array of derivatives. beilstein-journals.org Researchers have dedicated significant effort to the synthesis of cinnoline compounds due to their wide range of pharmacological activities, which include antibacterial, antifungal, anticancer, and antimalarial properties. ijper.orgijbpas.compnrjournal.com The ability to functionalize the cinnoline ring at various positions allows for the fine-tuning of its electronic and steric properties, leading to the creation of novel molecules with specific applications, such as fluorescent materials and dyes. ijper.org
Overview of Azide (B81097) Functionality in Azaheterocyclic Systems
The azide functional group (-N₃) is a highly versatile and reactive moiety in organic synthesis. ontosight.ai Its incorporation into azaheterocyclic systems, such as cinnoline, introduces a wealth of synthetic possibilities. ontosight.ai Organic azides are key precursors for the synthesis of various nitrogen-containing heterocycles, most notably through [3+2] dipolar cycloaddition reactions with alkynes, alkenes, and nitriles to form 1,2,3-triazoles and tetrazoles. mdpi.com This type of reaction, often referred to as "click chemistry," is prized for its efficiency and modularity. ontosight.ai
Chemical and Synthetic Relevance of N-Oxide Moieties in Heterocycles
The introduction of an N-oxide group into a heterocyclic ring system significantly alters its chemical and physical properties. The N⁺-O⁻ bond is highly polar and can form strong hydrogen bonds, which can increase the water solubility of a molecule and decrease its membrane permeability. acs.org This modification of electronic properties can influence the reactivity of the heterocycle, making it more susceptible to certain chemical transformations. ontosight.ai
In synthetic chemistry, N-oxides are valuable intermediates. They can activate the heterocyclic ring towards nucleophilic substitution, particularly at the positions ortho and para to the N-oxide group. Furthermore, the N-oxide functionality can be a source of oxygen in various reactions or can be deoxygenated to regenerate the parent heterocycle. wur.nl The photochemical behavior of heteroaromatic N-oxides is also a subject of interest, as irradiation can lead to rearrangements and the formation of novel cyclic systems. wur.nl The presence of an N-oxide can also confer specific biological activities, and many N-oxide-containing compounds have been investigated for their therapeutic potential. unav.eduacs.orgnih.gov
Rationale for Academic Investigation of Cinnoline, 4-azido-, 1-oxide
The combination of the cinnoline core, an azide group at the 4-position, and an N-oxide functionality in a single molecule, this compound, presents a unique platform for chemical exploration. The presence of the reactive azide group makes this compound a candidate for click chemistry and other transformations leading to novel heterocyclic systems. ontosight.ai The N-oxide moiety not only modifies the electronic landscape of the cinnoline ring but also introduces the potential for specific reactions and biological interactions. ontosight.ai
Research into this compound and related compounds is driven by the potential to discover new chemical reactions and to synthesize novel compounds with interesting properties. For example, the photolysis and thermolysis of azido-N-oxides can lead to ring-opening and recyclization reactions, affording new heterocyclic structures. rsc.org Studies on analogous compounds like 4-azidoquinoline (B3382245) 1-oxide have explored their reactivity and potential as anticancer and mutagenic agents. researchgate.net The investigation of this compound is therefore a logical extension of the ongoing exploration into the rich chemistry of functionalized cinnolines and their potential applications.
Interactive Data Table: Properties of Cinnoline
| Property | Value | Reference |
| Chemical Formula | C₈H₆N₂ | wikipedia.org |
| Molar Mass | 130.150 g·mol⁻¹ | wikipedia.org |
| Melting Point | 39 °C (102 °F; 312 K) | wikipedia.org |
| pKa | 2.64 | pnrjournal.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
74227-75-1 |
|---|---|
Molecular Formula |
C8H5N5O |
Molecular Weight |
187.16 g/mol |
IUPAC Name |
4-azido-1-oxidocinnolin-1-ium |
InChI |
InChI=1S/C8H5N5O/c9-12-11-7-5-10-13(14)8-4-2-1-3-6(7)8/h1-5H |
InChI Key |
ZBHSRDLDGQNHCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=[N+]2[O-])N=[N+]=[N-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of Cinnoline, 4 Azido , 1 Oxide
Transformations Involving the Azido (B1232118) Group
The azido group is a high-energy functional group that readily participates in several important chemical reactions. ontosight.ai
Click Chemistry Reactions: Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govrsc.orgorganic-chemistry.org In the context of Cinnoline (B1195905), 4-azido-, 1-oxide, this reaction allows for the covalent linkage of the cinnoline scaffold to a wide array of alkyne-containing molecules. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate (B8700270), or by using elemental copper. nih.govbeilstein-journals.org The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups. organic-chemistry.orgtcichemicals.com
The general scheme for the CuAAC reaction involves the reaction of an azide (B81097) with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form the 1,4-regioisomer of the triazole product. nih.gov Research has shown that 4-azidocinnoline derivatives readily undergo CuAAC with various terminal alkynes, including both aromatic and aliphatic alkynes, in a mixture of THF/H2O using a copper(II) sulfate/sodium ascorbate catalytic system, affording the corresponding 4-(1,2,3-triazol-1-yl)cinnolines in good yields. mdpi.com The efficiency of these reactions can sometimes be influenced by the electronic properties of the substituents on the azide and alkyne. beilstein-journals.org
Table 1: Examples of CuAAC Reactions with Cinnoline Derivatives
| Cinnoline Reactant | Alkyne | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Azido-6-arylcinnolines | Terminal aromatic/aliphatic alkynes | CuSO₄/Sodium Ascorbate in THF/H₂O | 6-Aryl-4-(1H-1,2,3-triazol-1-yl)cinnolines | Good | mdpi.com |
| 4-(prop-2-yn-1-yloxy)-6-phenyl-2-(trifluoromethyl)quinoline | Aryl azides | Cu(OAc)₂ | 4-((1-(aryl)-1H-1,2,3-triazol-4-yl)methoxy)-6-phenyl-2-(trifluoromethyl)quinolines | up to 15-fold higher in mechanochemical vs. solution | beilstein-journals.org |
This table is for illustrative purposes and specific yields may vary depending on the exact substrates and reaction conditions.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Strain-promoted alkyne-azide cycloaddition (SPAAC) is a catalyst-free variant of the click reaction that utilizes strained cyclooctynes. rsc.org The relief of ring strain in the cyclooctyne (B158145) provides the driving force for the reaction, allowing it to proceed rapidly at room temperature without the need for a cytotoxic copper catalyst. rsc.org This makes SPAAC particularly valuable for applications in biological systems.
Studies have demonstrated the successful application of SPAAC with cinnoline derivatives. For instance, the reaction of a 6-aryl-4-azidocinnoline with a tosylated diazacyclononyne proceeded smoothly at 30 °C, resulting in the corresponding triazole in an excellent yield of 95%. mdpi.com This highlights the utility of SPAAC for the modification of cinnoline scaffolds under mild, biocompatible conditions.
Reductive Pathways to Amino Derivatives (e.g., Cinnoline-4-amine)
The azido group can be readily reduced to an amino group, providing a synthetic route to Cinnoline-4-amine and its derivatives. nih.govresearchgate.net This transformation is significant as it can dramatically alter the photophysical properties of the molecule, often leading to a substantial increase in fluorescence. nih.govacs.org
Several reducing agents can be employed for this purpose. While the Staudinger reduction using triphenylphosphine (B44618) has been used, it can present challenges in product purification. nih.govresearchgate.net A more efficient and cleaner method involves the use of sodium borohydride (B1222165) (NaBH₄) in methanol, which can afford the corresponding cinnoline-4-amine in quantitative yield without the formation of by-products. nih.govresearchgate.net This reduction has been successfully applied to various 6-substituted 4-azidocinnolines. nih.govresearchgate.net The resulting cinnoline-4-amines have shown interesting solvatochromic and fluorogenic properties, with their fluorescence being strongly influenced by the solvent environment. nih.govresearchgate.net
Table 2: Reduction of 4-Azidocinnoline Derivatives to Cinnoline-4-amines
| Azide Reactant | Reducing Agent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Azido-6-(4-cyanophenyl)cinnoline | NaBH₄ | Methanol | 6-(4-Cyanophenyl)cinnoline-4-amine | Quantitative | nih.govresearchgate.net |
| 4-Azido-6-(4-cyanophenyl)cinnoline | PPh₃ then H₂O | - | 6-(4-Cyanophenyl)cinnoline-4-amine | 55% | researchgate.net |
| 6-Halogen substituted 4-azidocinnolines | NaBH₄ | Methanol | 6-Halogen substituted cinnoline-4-amines | 74-85% | nih.govresearchgate.net |
This table summarizes key findings on the reduction of 4-azidocinnolines.
Denitrogenative Decompositions and Generation of Nitrene Intermediates
Upon thermal or photochemical activation, aryl azides can undergo denitrogenation (loss of N₂) to generate highly reactive nitrene intermediates. mdpi.comnih.gov These nitrenes can then participate in a variety of subsequent reactions, including intramolecular cyclizations and C-H insertions. nih.govuva.nl
In the case of 4-azidocinnolines, decomposition can lead to the formation of a nitrene intermediate. mdpi.com This reactivity can sometimes be a competing pathway in other reactions. For example, in an attempted enol-mediated organocatalytic triazole synthesis with an azidocinnoline, the only isolated product was 4-aminocinnoline, which is presumed to have formed from the corresponding nitrene intermediate. mdpi.com The formation of nitrenes from azides is a well-established process that can be influenced by the presence of transition metals or light. nih.govacs.org
Reactivity of the N-Oxide Moiety
The N-oxide group in Cinnoline, 4-azido-, 1-oxide also imparts specific reactivity to the molecule.
Oxygen Atom Transfer Reactions
N-oxides are known to act as oxygen atom transfer agents. nih.gov While specific studies on oxygen atom transfer reactions directly involving this compound are not extensively detailed in the provided context, the general reactivity of N-oxides suggests this possibility. For instance, the reduction of N-oxides is a common transformation. In the synthesis of 3,4-benzocinnoline, a related heterocyclic system, an N-oxide intermediate is formed and subsequently reduced to the final product using reagents like zinc dust and acetic acid or lithium aluminum hydride. scispace.com This indicates that the N-oxide functionality in this compound could potentially be deoxygenated under appropriate reductive conditions.
Electrophilic and Nucleophilic Aromatic Substitution on the Cinnoline Core
The cinnoline ring system is generally deactivated towards electrophilic substitution due to the presence of the two nitrogen atoms. However, the N-oxide group can activate the ring for such reactions. vulcanchem.com For cinnoline 1-oxides, theoretical models predict that electrophilic substitution is favored at the C3 and C8 positions due to increased electron density at these sites. vulcanchem.com For instance, the nitration of halogenated benzo[c]cinnolines, a related system, shows that the nitro group enters at a position ortho to the existing halogen or the aromatic ring. researchgate.net
Conversely, the cinnoline ring is activated towards nucleophilic substitution. In the case of cinnoline N(2)-oxide, nucleophilic attack occurs at the C3 position. researchgate.net For cinnoline N(1)-oxides, nucleophilic substitution is also a known reaction pathway. The presence of a good leaving group, such as a halogen, at the C4 position facilitates nucleophilic substitution at this site.
The azido group is known to be an inductively withdrawing group. acs.orgpurdue.eduresearchgate.net This electron-withdrawing nature generally deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution. rsc.org However, the azido group can also exhibit "chameleonic" electronic behavior, acting as a π-donor in certain contexts, which can influence its directing effects in substitution reactions. acs.orgpurdue.eduresearchgate.net In aromatic substitution reactions, the azido group typically directs incoming electrophiles to the ortho and para positions. mdpi.com
Photochemical Transformations
While specific studies on photoinduced electron transfer (PET) for this compound are not detailed in the provided results, the photochemistry of aromatic azides and N-oxides involves processes that can be related to PET. The photolysis of aryl azides is a well-established method for generating highly reactive nitrene intermediates. beilstein-journals.orgnih.govd-nb.info This process is initiated by the absorption of light, leading to an excited state that expels nitrogen gas. wikipedia.org The efficiency of this process can be influenced by the electronic properties of the substituents on the aromatic ring.
Heterocyclic N-oxides also exhibit rich photochemistry. wur.nl Upon irradiation, they can undergo deoxygenation or rearrangement, often proceeding through excited singlet or triplet states. wur.nl The presence of both an azido group and an N-oxide function suggests that upon photoexcitation, competitive or sequential photochemical pathways could be initiated, potentially involving electron transfer processes between these two functional groups or with the aromatic system.
The photolysis of aryl azides is a primary method for generating aryl nitrenes. beilstein-journals.orgnih.govd-nb.info Upon irradiation, this compound is expected to lose a molecule of nitrogen to form the corresponding nitrene intermediate. The initially formed singlet nitrene can undergo intersystem crossing to the more stable triplet nitrene or undergo direct intramolecular reactions. beilstein-journals.orgnih.govwikipedia.org
A characteristic reaction of aryl nitrenes is ring expansion to form didehydroazepines. beilstein-journals.orgnih.gov This rearrangement proceeds through a transient 2H-azirine intermediate. The resulting highly reactive didehydroazepine can then be trapped by various nucleophiles. beilstein-journals.orgnih.govnih.gov For example, photolysis of phenyl azide in the presence of water leads to the formation of 3H-azepinones. beilstein-journals.orgnih.govd-nb.info The photolysis of 2-azidopyridine (B1249355) 1-oxides has been shown to result in ring-opening and subsequent recyclization to yield 1,2-oxazines. rsc.org In the case of 4-azidoquinoline (B3382245) 1-oxide, photolysis can lead to the formation of an azo-dimer as the primary product. researchgate.net It is plausible that the photolysis of this compound would lead to a nitrene that could undergo similar intramolecular rearrangements, potentially forming novel heterocyclic structures.
Thermal Decomposition Pathways
The study of the thermal decomposition of this compound is crucial for understanding its stability and potential for transformation into other heterocyclic systems. While direct research on the thermolysis of this specific compound is not extensively documented in publicly available literature, its reactivity can be inferred from studies on structurally analogous compounds, such as azidoquinoline N-oxides and azidopyridine N-oxides. The thermal behavior of these related compounds provides a framework for predicting the likely decomposition pathways of this compound.
The primary event in the thermal decomposition of aryl azides is typically the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. For this compound, this would result in the formation of a 4-nitrenocinnoline 1-oxide species. The subsequent fate of this nitrene is dictated by the surrounding molecular architecture and the reaction conditions.
Studies on related azido-N-oxide heterocycles have shown that the decomposition temperature is often significantly lower than that of simple aryl azides, suggesting that the decomposition may proceed via a concerted mechanism where nitrogen elimination is coupled with ring rearrangement, rather than forming a discrete nitrene intermediate. acs.org
For instance, the thermal decomposition of 2-azidopyridine 1-oxides leads to a ring contraction, yielding 2-cyano-N-hydroxypyrroles in good yields. acs.org This transformation is believed to occur through a concerted ring-opening and nitrogen loss. A similar ring contraction has been observed in the thermolysis of 2-azidoquinoxaline (B6189031) 1-oxide, which produces 2-cyano-1-hydroxybenzimidazole. acs.org
However, the decomposition of 2-azidoquinoline 1-oxide is more complex and does not lead to the expected simple ring-contracted product. Instead, it yields a mixture of compounds including 2-cyanoisatogen and 2,2'-dicyano-3,3'-bis[indole]. acs.org This suggests that the intermediate formed, proposed to be a cis-o-nitrosocinnamonitrile, can undergo intermolecular reactions. acs.org
In the case of 4-azidopyridines bearing an ortho-nitro group, thermolysis leads to the formation of furoxans through intramolecular cyclization. lookchem.com
Based on these precedents, the thermal decomposition of this compound is expected to be a complex process. The initial loss of nitrogen could lead to a highly reactive intermediate that may undergo several possible transformations, including but not limited to:
Intramolecular Ring Contraction: Analogous to the behavior of 2-azidopyridine 1-oxides, the cinnoline ring system could contract, potentially leading to the formation of a novel five-membered heterocyclic system.
Rearrangement and Dimerization: Similar to the pathway observed for 2-azidoquinoline 1-oxide, a concerted ring-opening and nitrogen loss could lead to an intermediate that undergoes further intermolecular reactions, resulting in dimeric or polymeric products. acs.org
Radical Reactions: Research on 4-azidoquinoline 1-oxide has indicated that its decomposition can involve radical reactions, such as dimerization and hydrogen abstraction, following the loss of nitrogen. jst.go.jp
The specific products formed would be highly dependent on the reaction conditions, such as temperature and the solvent used.
The following table summarizes the thermal decomposition products of several compounds analogous to this compound, providing insight into its potential reactivity.
| Starting Material | Reaction Conditions | Major Product(s) | Reference(s) |
| 2-Azidopyridine 1-oxide | 90°C in benzene (B151609) | 2-Cyano-N-hydroxypyrrole | acs.org |
| 2-Azidoquinoxaline 1-oxide | Toluene, sealed tube, 100°C | 2-Cyano-1-hydroxybenzimidazole | acs.org |
| 2-Azidoquinoline 1-oxide | Methanol, 85°C | 2-Cyanoisatogen, 2,2'-Dicyano-3,3'-bis[indole], 2-Aminoquinoline 1-oxide | acs.org |
| 4-Azido-3-nitropyridines | Thermolysis | Furoxans | lookchem.com |
Spectroscopic Characterization and Elucidation of Electronic Structure for Cinnoline, 4 Azido , 1 Oxide
Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)
The molecular structure of cinnoline (B1195905) derivatives is typically confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
IR Spectroscopy: Infrared spectroscopy is instrumental in identifying the characteristic functional groups present in the molecule. A key feature in the IR spectrum of Cinnoline, 4-azido-, 1-oxide would be the strong, sharp absorption band characteristic of the azide (B81097) (-N3) stretching vibration, which typically appears around 2100 cm⁻¹. The presence of the N-oxide group would also influence the IR spectrum, with characteristic N-O stretching and bending vibrations.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition. For this compound, HRMS would confirm the molecular formula C8H5N5O. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
Analysis of Electronic Transitions and Absorption/Emission Profiles
The electronic properties of this compound are dictated by its aromatic system, the electron-withdrawing azide group, and the N-oxide functionality. ontosight.ai
Absorption Spectra: The absorption spectra of 4-azidocinnoline derivatives typically exhibit multiple bands in the UV-visible region. For example, a related compound, 4-azido-6-(4-cyanophenyl)cinnoline, shows an absorption maximum (λmax) at 317 nm in tetrahydrofuran (B95107) (THF), which is attributed to an n→π* transition. mdpi.com The introduction of different substituents on the cinnoline ring can lead to a bathochromic (red) or hypsochromic (blue) shift of these absorption bands.
Emission Spectra: Generally, 4-azidocinnoline compounds are weakly fluorescent, with quantum yields often less than 1%. mdpi.com This low fluorescence is often attributed to non-radiative decay pathways, such as intersystem crossing or internal conversion, which are facilitated by the flexible azide group. The conversion of the azide group to other functionalities, such as a triazole ring, can sometimes lead to fluorescence quenching, potentially through a photoinduced electron transfer (PET) mechanism. mdpi.commdpi.com
Investigation of Intramolecular Charge Transfer (ICT) Mechanisms
The concept of intramolecular charge transfer (ICT) is central to understanding the fluorescence properties of many organic molecules, including cinnoline derivatives. rsc.orgchemrxiv.org In molecules with a donor-π-acceptor (D-π-A) architecture, photoexcitation can lead to a transfer of electron density from the electron-donating group to the electron-accepting group through the conjugated π-system. researchgate.net
For cinnoline derivatives, the cinnoline core can act as part of the π-bridge, while substituents can function as donor or acceptor groups. The N-oxide group in this compound would further modulate the electronic properties, influencing the efficiency of any ICT process. ontosight.ai Studies on related 6-substituted cinnoline-4-amines have shown that the fluorescence properties are strongly dependent on solvent polarity, which is a characteristic feature of ICT. researchgate.net In polar solvents, a bathochromic shift in the emission spectrum is often observed, indicating a more stabilized charge-separated excited state. researchgate.net
Studies on Excited State Intermolecular Proton Transfer (ESPT) Phenomena
Excited state intermolecular proton transfer (ESPT) is another important photochemical process that can influence the fluorescence properties of molecules, particularly in protic solvents. researchgate.netresearchgate.net ESPT involves the transfer of a proton from the excited fluorophore to a neighboring solvent molecule, or vice versa. researchgate.net
In the context of cinnoline derivatives, studies on cinnoline-4-amine, the reduced form of a 4-azidocinnoline, have revealed that its fluorescence in water is a result of a combination of aggregation-induced emission (AIE) and ESPT. researchgate.netgrafiati.com The presence of nitrogen atoms in the cinnoline ring makes it a potential proton acceptor, while amine or hydroxyl substituents can act as proton donors. The N-oxide group in this compound could also participate in hydrogen bonding interactions, potentially facilitating ESPT processes in protic environments. Theoretical studies have shown that ESPT can be influenced by the surrounding environment and molecular vibrations. nih.gov
Time-Resolved Spectroscopy for Identification of Reactive Intermediates
Time-resolved spectroscopy is a powerful technique for studying the dynamics of excited states and identifying short-lived reactive intermediates. The photochemistry of aryl azides is known to proceed through highly reactive nitrene intermediates, which are formed upon extrusion of dinitrogen (N2) upon photolysis.
For this compound, time-resolved experiments would be crucial to detect the formation of the corresponding nitrene. These nitrenes are typically very short-lived and can undergo various subsequent reactions, such as ring expansion, insertion, or abstraction reactions. The presence of the N-oxide functionality could influence the reactivity and lifetime of the nitrene intermediate. While specific time-resolved data for this compound were not found in the provided search results, the general reactivity pattern of aryl azides suggests that such intermediates would play a key role in its photochemistry. mdpi.com
Theoretical and Computational Investigations of Cinnoline, 4 Azido , 1 Oxide
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to predicting the reactivity and stability of Cinnoline (B1195905), 4-azido-, 1-oxide and its derivatives. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic landscape of these molecules.
The frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are key to understanding a molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity.
While specific calculations for Cinnoline, 4-azido-, 1-oxide are not extensively documented in publicly accessible literature, studies on analogous cinnoline derivatives provide significant insight. For instance, theoretical investigations on cinnoline-4-carboxylic acid (CN4C) and other 4-substituted cinnolines using DFT at the B3LYP/6-311++G(d,p) level of theory have been performed. ijastems.orgresearchgate.net These studies show that charge transfer occurs within the molecule, a characteristic influenced by the nature of the substituent at the C4 position. ijastems.org
For related cinnoline derivatives, the HOMO is typically localized over the fused benzene (B151609) ring and the N=N moiety, while the LUMO is distributed over the pyridazine (B1198779) part of the cinnoline core. The introduction of an azido (B1232118) group (N₃) and an N-oxide function is expected to significantly influence these energy levels. The electron-withdrawing nature of the azido group and the dual electron-donating/withdrawing capability of the N-oxide would lower the HOMO-LUMO gap compared to unsubstituted cinnoline, suggesting increased reactivity. The table below presents representative calculated electronic properties for an analogous cinnoline derivative, cinnoline-4-carboxylic acid, which serves as a reference for understanding the potential electronic characteristics of this compound.
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.91 |
| ELUMO | -2.71 |
| Energy Gap (ΔE) | 4.20 |
Photolysis or thermolysis of this compound results in the extrusion of a dinitrogen molecule (N₂) and the formation of a highly reactive intermediate, Cinnolyl-4-nitrene, 1-oxide. This nitrene is expected to have a triplet ground state, a common feature for many aryl nitrenes. researchgate.netacs.org The spin density distribution in this triplet nitrene dictates its subsequent reactivity, such as intramolecular cyclization or intermolecular dimerization.
Computational studies on analogous aryl nitrenes provide a model for the expected spin distribution. DFT calculations on triplet corannulene (B50411) nitrene, for example, show a high spin density localized on the nitrene nitrogen atom (a calculated value of 1.44), with significant delocalization onto the adjacent carbon atom (a spin density of 0.51). acs.org This distribution gives the C=C–N moiety a distinct 1,3-biradical character. acs.org Similarly, for the cobalt-bound aryl nitrene radical, DFT calculations revealed that the spin density resides almost entirely on the nitrogen atom of the nitrene moiety. mdpi.com
For Cinnolyl-4-nitrene, 1-oxide, it is predicted that the majority of the spin density would be on the exocyclic nitrogen atom, with substantial delocalization into the π-system of the cinnoline ring, particularly at the C4 carbon to which it is attached. The N-oxide group would further modulate this distribution. The table below summarizes representative calculated spin densities for atoms in a model triplet arylnitrene, illustrating the expected distribution pattern.
| Atom | Calculated Spin Density |
|---|---|
| Nitrene Nitrogen | 1.44 |
| β-Carbon (adjacent to N) | 0.51 |
Computational Modeling of Reaction Mechanisms
Computational modeling is crucial for elucidating the reaction pathways of this compound, particularly its decomposition. The primary reaction is the loss of N₂ to form the corresponding nitrene. Quantum chemical calculations on similar aryl azides suggest that this process typically occurs from an excited singlet state (S₁) of the azide (B81097), which has a low barrier to fragmentation. acs.org
Following the formation of the singlet nitrene, intersystem crossing (ISC) to the more stable triplet ground state is often rapid. For instance, calculations on corannulene nitrene show a small energy gap between the singlet and triplet states (7.2 kcal/mol), facilitating this transition. acs.org The resulting triplet nitrene can then undergo various reactions. Studies on the analogous 4-azidoquinoline (B3382245) 1-oxide show that the primary photoproduct is an azo-dimer, which forms from the reaction of the triplet nitrene with a ground-state azide molecule or via self-dimerization. researchgate.net
Another potential pathway for the generated nitrene is intramolecular ring expansion. Computational studies on the decomposition of other azides have shown that the nitrene can insert into an adjacent bond, leading to the formation of a larger heterocyclic ring. researchgate.netrsc.org For Cinnolyl-4-nitrene, 1-oxide, this could involve the formation of a strained bicyclic intermediate, although dimerization is often the more dominant pathway for heteroaromatic nitrene N-oxides. researchgate.net
Conformational Analysis and Prediction of Intermolecular Interactions
The conformation of the azido group relative to the cinnoline ring system is a key determinant of the molecule's ground-state properties and reactivity. Theoretical studies on other azido-substituted compounds, such as azidoprolines, have identified a phenomenon known as the "azido gauche effect," where a gauche conformation is energetically preferred over an anti conformation. acs.org Ab initio calculations on azidoethane (B8782865) derivatives show an energy preference of 5–13 kJ/mol for the gauche conformer. acs.org
For this compound, computational analysis would likely involve rotating the C4-N(azide) bond to map the potential energy surface. It is expected that the conformation where the azido group is slightly out of the plane of the aromatic ring would be a low-energy state, influenced by a balance of steric hindrance and electronic effects like hyperconjugation. The N-oxide oxygen introduces a significant dipole and is a strong hydrogen bond acceptor, which would dominate intermolecular interactions in the solid state or in polar solvents, likely leading to specific packing arrangements or solvation shells. nih.gov
Prediction of Spectroscopic Parameters and Photophysical Behavior
Theoretical calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data for structural validation. For this compound, DFT and time-dependent DFT (TD-DFT) can be used to predict its infrared (IR), UV-visible, and NMR spectra.
Calculations on related 4-substituted cinnolines have been used to investigate optical properties. researchgate.net The absorption spectra of azidocinnolines generally exhibit weak fluorescence, a property that is modulated by the electronic nature of substituents. ucl.ac.uk The photophysical behavior of this compound is dictated by the electronic transitions involving the cinnoline N-oxide core and the azido group. TD-DFT calculations would likely predict intense π-π* transitions characteristic of the aromatic system and a lower energy n-π* transition associated with the azido and N-oxide groups. The decomposition upon irradiation highlights that the photophysical deactivation pathways are dominated by photochemical reactions rather than fluorescence or phosphorescence.
Crystal Structure Prediction and Solid-State Characteristics of Analogues
While the specific crystal structure of this compound is not available, computational methods for crystal structure prediction (CSP) and experimental data from closely related analogues provide valuable insights into its likely solid-state packing. rsc.org
Studies on complex energetic N-oxides, such as substituted researchgate.netrsc.orgnih.govoxadiazolo[3,4-c]cinnoline 5-oxides, have shown that CSP can reliably predict crystal packing. rsc.org In these analogues, the crystal environment is heavily influenced by the substituents, but the core heterocyclic structure tends to form repeating motifs like dimers and layers through π–π stacking and other non-covalent interactions. rsc.org For this compound, the presence of the polar N-oxide group and the azido group would likely lead to a densely packed structure stabilized by a network of intermolecular interactions. The table below presents crystallographic data for a related benzo[c]cinnoline (B3424390) N-oxide, providing an example of the solid-state characteristics of this class of compounds.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.132(2) |
| b (Å) | 10.379(2) |
| c (Å) | 10.742(2) |
| α (°) | 67.59(3) |
| β (°) | 70.78(3) |
| γ (°) | 79.43(3) |
| Volume (ų) | 790.2(4) |
Advanced Applications in Chemical Research Utilizing Cinnoline, 4 Azido , 1 Oxide and Its Derivatives
Development of Fluorogenic and Fluorochromic Probes
The transformation of weakly fluorescent or non-fluorescent molecules into highly fluorescent ones upon a specific chemical reaction forms the basis of fluorogenic probes. Cinnoline (B1195905), 4-azido-, 1-oxide derivatives have emerged as promising candidates for creating such probes.
A notable example involves the reduction of weakly fluorescent 4-azido-6-(4-cyanophenyl)cinnoline to the corresponding highly fluorescent cinnoline-4-amine. nih.govresearchgate.netmdpi.com This "azide to amine" transformation induces a significant change in the electronic structure of the cinnoline core, leading to a dramatic increase in fluorescence intensity. researchgate.netmdpi.com Researchers found that the fluorescence of the resulting 6-(4-cyanophenyl)cinnoline-4-amine is highly sensitive to the solvent environment, a property known as fluorochromism. nih.govgrafiati.com The fluorogenic effect is particularly pronounced in polar solvents, with the most substantial increase in fluorescence observed in water. nih.govgrafiati.com
This environment-sensitive fluorescence in aqueous media is attributed to a combination of two mechanisms: aggregation-induced emission (AIE) and excited state intermolecular proton transfer (ESPT). nih.govgrafiati.commdpi.com The suitability of this azide-amine pair as a fluorogenic probe has been demonstrated in biological settings, such as within HepG2 hepatic cancer cells, where the transformation of the azide (B81097) to the amine can be monitored by fluorescence microscopy and flow cytometry. nih.govresearchgate.net This highlights the potential of these probes for various analytical and biological applications in aqueous environments. nih.govresearcher.life
Table 1: Photophysical Properties of a Cinnoline-Based Fluorogenic Probe System
| Compound | State | Fluorescence Property | Key Findings |
| 4-azido-6-(4-cyanophenyl)cinnoline | Pre-reduction | Weakly fluorescent | Serves as the "off" state of the probe. nih.govresearchgate.net |
| 6-(4-cyanophenyl)cinnoline-4-amine | Post-reduction | Highly fluorescent | Represents the "on" state of the probe. nih.govresearchgate.net |
| 6-(4-cyanophenyl)cinnoline-4-amine | In polar solvents | Enhanced fluorescence | The fluorogenic effect is most significant in polar environments, especially water. nih.govgrafiati.com |
| 6-(4-cyanophenyl)cinnoline-4-amine | In aqueous media | Environment-sensitive fluorescence | Fluorescence is governed by AIE and ESPT mechanisms. nih.govgrafiati.commdpi.com |
Role in Bioconjugation and Bioimaging Methodologies as Azide-Based Tags
The azide group is a versatile functional handle in chemical biology, primarily due to its participation in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). ontosight.aimdpi.com These reactions are widely used for bioconjugation, the process of linking molecules to biomolecules like proteins and nucleic acids. researchgate.net
Cinnoline, 4-azido-, 1-oxide and its derivatives, by virtue of their azide functionality, can serve as azide-based tags for labeling and imaging biological systems. ontosight.airesearchgate.net The formation of fluorescent 1,2,3-triazoles from non-fluorescent azides is a common strategy in bioimaging. researchgate.netresearchgate.net While some 4-azido-6-arylcinnolines possess weak fluorescence, their conversion to triazole derivatives through click chemistry can, in some cases, lead to fluorescence quenching. mdpi.com This "turn-off" response can also be harnessed for developing specific sensing platforms.
The "azide to amine" reduction has also been explored for detecting specific biological conditions. For instance, the azide group can act as a bioreductive functionality for detecting intracellular hypoxia (low oxygen levels). mdpi.com This transformation can be triggered by cellular reductants, leading to a fluorescent signal that indicates the hypoxic state. acs.org The ability to track such transformations within living cells opens up avenues for developing novel diagnostic and research tools. nih.govresearchgate.net
Utility in Materials Science for the Design of Functional Molecules
The unique properties of the cinnoline scaffold are also being leveraged in materials science for the creation of functional molecules and polymers. mdpi.comresearchgate.net The development of novel poly(arylene ethynylene)s that incorporate a cinnoline core has been reported. researchgate.net These polymers were synthesized using a combination of a Richter-type cyclization to form the cinnoline ring, followed by Sonogashira coupling reactions. researchgate.net
The resulting cinnoline-containing polymers exhibit interesting photophysical properties. For example, their fluorescence in THF solution was found to be highly sensitive to quenching by palladium(II) ions, suggesting their potential application as chemosensors. researchgate.net The ability to tune the electronic and photophysical properties of these materials by modifying the substituents on the cinnoline ring makes them attractive for a range of applications in materials science. mdpi.com The incorporation of the cinnoline unit into larger conjugated systems can lead to materials with tailored optical and electronic characteristics for use in organic electronics and sensor technology. researchgate.net
Investigation in Chemosensing Applications
The sensitivity of the fluorescence of cinnoline derivatives to their chemical environment makes them excellent candidates for chemosensing applications. smolecule.com As mentioned previously, poly(arylene ethynylene)s containing a cinnoline core have demonstrated high sensitivity to palladium(II) ions through fluorescence quenching. researchgate.net
Furthermore, the "azide to amine" reduction strategy in 4-azidocinnoline derivatives has been utilized for the detection of sulfide (B99878) ions. mdpi.com This transformation leads to a significant change in the fluorescence signal, allowing for the quantification of sulfide levels. The development of such chemosensors is crucial for monitoring environmentally and biologically important analytes. The modular nature of cinnoline synthesis allows for the rational design of probes with high selectivity and sensitivity for specific target molecules.
Precursor for Complex Heterocyclic Systems and Derivatives
This compound and related compounds serve as valuable precursors for the synthesis of more complex heterocyclic systems. pnrjournal.comrsc.org The azide group is a highly reactive functional group that can undergo a variety of transformations, including cycloadditions and reductions, providing access to a diverse range of nitrogen-containing heterocycles. researchgate.net
For example, the reaction of 4-azidocinnolines with alkynes via CuAAC or SPAAC yields 4-triazolylcinnolines. mdpi.com This provides a straightforward route to a class of compounds with potential biological activities and interesting photophysical properties. mdpi.com The reactivity of the azido (B1232118) group also allows for its conversion to an amino group, which can then be further functionalized to build more elaborate molecular architectures. mdpi.com The versatility of this compound as a synthetic intermediate makes it a key building block in the construction of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. pnrjournal.com
Future Research Directions and Perspectives for Cinnoline, 4 Azido , 1 Oxide Chemistry
Exploration of Novel and Efficient Synthetic Routes
The synthesis of Cinnoline (B1195905), 4-azido-, 1-oxide likely relies on multi-step sequences starting from simpler cinnoline precursors. ontosight.ai Current methods for analogous 4-azidocinnolines often involve a Richter-type cyclization to form a 4-halocinnoline, followed by nucleophilic substitution with an azide (B81097) source like sodium azide. mdpi.com While effective, these pathways present opportunities for significant improvement and innovation.
Future research should focus on developing more convergent, efficient, and scalable synthetic strategies. One promising avenue is the exploration of one-pot, multi-component reactions that can construct the functionalized cinnoline core in a single operation. researchgate.net Methodologies such as the recently developed Sc(OTf)₃-catalyzed [4+2] annulation of N-carbonyl aryldiazenes with cyclopentadiene, termed the azo-Povarov reaction, could be adapted to provide rapid access to the cinnoline scaffold. acs.org
Furthermore, investigating alternative cyclization techniques beyond the classical Richter reaction could yield novel pathways. mdpi.comresearchgate.net The direct introduction of the N-oxide functionality and the azide group needs to be optimized. This could involve late-stage oxidation of a pre-formed 4-azidocinnoline or the use of starting materials that already contain the N-oxide moiety. The development of catalytic systems, potentially using transition metals like palladium, rhodium, or copper, could enhance reaction efficiency, improve yields, and broaden the substrate scope, allowing for the synthesis of a diverse library of derivatives. mdpi.comresearchgate.net
Table 1: Potential Synthetic Strategies for Investigation
| Strategy | Description | Potential Advantages | Key References |
|---|---|---|---|
| Modified Richter Cyclization | Optimization of the cyclization of ortho-ethynylaryltriazenes or diazonium salts, followed by nucleophilic azide substitution and N-oxidation. | Well-established core reaction; potential for yield improvement. | mdpi.com |
| One-Pot Multi-Component Reactions | Designing a convergent synthesis where multiple starting materials combine to form the target molecule in a single procedural step. | Increased efficiency, atom economy, and reduced waste. | researchgate.net |
| Azo-Povarov Annulation | Adaptation of the [4+2] cycloaddition between aryldiazenes and dienophiles to construct the cinnoline ring system. | Novel approach, high regioselectivity, and operational simplicity. | acs.org |
| Late-Stage Functionalization | Development of methods for the direct C-H azidation or N-oxidation on a pre-existing cinnoline ring. | Modular approach allowing for rapid diversification. | N/A |
Unveiling Undiscovered Reactivity Patterns and Transformation Pathways
The reactivity of Cinnoline, 4-azido-, 1-oxide is predicted to be dominated by the azide group, with the N-oxide and the aromatic system providing secondary modulation. The azide can participate in a variety of transformations, making it a versatile chemical handle.
Known reactions for related azidocinnolines include copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) to form triazoles, as well as reduction of the azide to an amine. mdpi.commdpi.comnih.gov Future research should systematically explore the full scope of these reactions for the 1-oxide derivative. A primary focus should be on uncovering new transformation pathways. For instance, the generation of highly reactive nitrenes via photolysis or thermolysis of the azide group could be used for C-H insertion or cycloaddition reactions, a powerful tool for creating complex molecular architectures. mdpi.com This avenue is particularly relevant for applications in photoaffinity labeling. researchgate.net
The influence of the N-oxide group on the reactivity of the azide is a critical area for investigation. pageplace.de The N-oxide can alter the electronic properties of the cinnoline ring, potentially affecting the rate and regioselectivity of azide-based reactions. ontosight.ai Furthermore, the N-oxide itself is a reactive functional group, susceptible to deoxygenation or rearrangement under various conditions. Exploring reactions that engage both the azide and the N-oxide functionalities simultaneously could lead to novel and unexpected molecular scaffolds. Another unexplored area is the reaction of this compound with low-coordinate transition metal complexes, which has been shown to activate azides in other systems. nih.govscispace.com
Advancements in Spectroscopic Characterization and Computational Modeling
A comprehensive understanding of the structure, properties, and reactivity of this compound requires a synergistic approach combining advanced spectroscopic techniques and high-level computational modeling. Detailed spectroscopic data, including 1H, 13C, and 15N NMR, is essential for unambiguous structure elucidation and for studying its behavior in solution. researchgate.netholzer-group.at Comparative analysis with related "fixed" derivatives (e.g., where the N-oxide is absent) would help delineate the specific electronic and structural effects of the N-oxide group. researchgate.net
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental findings. journalcjast.com Future research should employ DFT to:
Model Molecular Properties: Calculate the geometry, electronic structure (HOMO/LUMO energies), dipole moment, and vibrational frequencies to predict its stability and spectroscopic signatures. journalcjast.com
Investigate Reaction Mechanisms: Map the potential energy surfaces for key reactions, such as cycloadditions and nitrene formation, to understand transition states and predict product distributions.
Elucidate the N-Oxide Effect: Quantify how the N-oxide group influences the charge distribution, aromaticity, and reactivity of both the cinnoline core and the azido (B1232118) substituent.
Predict Photophysical Properties: Model excited states to predict absorption and emission characteristics, guiding the design of potential fluorescent probes.
Such computational studies, benchmarked against experimental data, will accelerate the rational design of new experiments and applications for this molecule. acs.org
Integration into Emerging Chemical Technologies and Methodologies
The unique reactivity of this compound makes it a prime candidate for integration into modern chemical technologies that enhance efficiency, safety, and discovery. The presence of a potentially explosive azide group necessitates careful handling. ontosight.ai The use of microfluidics or continuous flow chemistry could enable safer, more controlled reactions on a larger scale by minimizing the volume of hazardous intermediates at any given time.
The compound's suitability for click chemistry reactions positions it as a valuable building block in several emerging fields. ontosight.aimdpi.com
Bioconjugation: The azide handle can be used to attach the cinnoline scaffold to biomolecules like proteins or nucleic acids, facilitating the development of molecular probes or targeted therapeutics. researchgate.net
Materials Science: It can be incorporated into polymers or onto surfaces via click chemistry to create functional materials with tailored electronic or optical properties.
Covalent Assembly: The molecule could be used in strategies where a chemical reaction, such as the in-situ formation of the cinnoline ring or the transformation of the azide, leads to the assembly of a functional system, for example, a sensor that activates upon detecting a specific analyte. nih.gov
The azide-to-amine reduction pathway also opens doors for its use in developing bioreductive probes, which generate a signal (e.g., fluorescence) in response to reductive environments found in hypoxic cells. nih.govresearchgate.net
Design of Next-Generation Molecular Tools and Research Reagents
The inherent functionalities of this compound provide a rich platform for the design of sophisticated molecular tools for chemical biology and biomedical research.
A significant area of opportunity lies in the development of novel fluorogenic probes. Research on the analogous 4-azidocinnoline/cinnoline-4-amine pair has shown that the reduction of the weakly fluorescent azide to a highly fluorescent amine can serve as a turn-on sensor. mdpi.comnih.govnih.gov The presence of the N-oxide in this compound is expected to modulate the photophysical properties, potentially leading to probes with shifted emission wavelengths, improved quantum yields, or enhanced sensitivity. These next-generation probes could be designed to detect reductive biological environments, such as those found in cancer cells, or to track the activity of specific nitroreductase enzymes. researchgate.netnih.gov
Another key application is in photoaffinity labeling . mdpi.comresearchgate.net Upon UV irradiation, the azide group can generate a short-lived, highly reactive nitrene that can covalently bind to nearby biomolecules, such as proteins or receptors. This allows for the identification and characterization of binding partners and provides insights into biological pathways. The cinnoline N-oxide core can be further functionalized to improve targeting, solubility, or reporting capabilities.
Finally, this compound can serve as a versatile synthetic intermediate. The azide group provides a reliable reactive site for elaboration into more complex structures, such as triazoles, which themselves are important pharmacophores. researchgate.net This makes the compound a valuable starting point for medicinal chemistry programs aimed at discovering new therapeutic agents targeting a range of diseases. smolecule.compnrjournal.com
Table 2: Table of Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 4-Halocinnoline |
| Sodium azide |
| 4-Azidocinnoline |
| Cinnoline-4-amine |
| 4-Bromo-6-arylcinnoline |
| 6-Aryl-4-azidocinnoline |
| Cinnoline-4(1H)-one |
| Methyl 4-cinnolinecarboxylate |
| 4-azido-6-(4-cyanophenyl)cinnoline |
| 6-(4-cyanophenyl)cinnoline-4-amine |
| 4-Amino-1,8-naphthalic anhydride |
| N-bromosuccinimide |
| n-Butylamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
